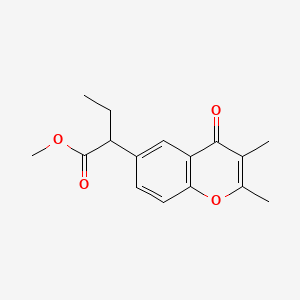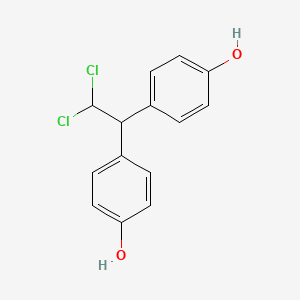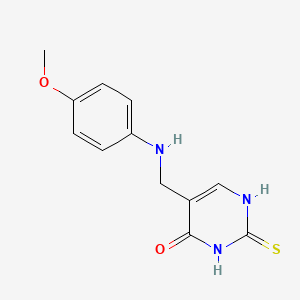
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired pyrimidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane or acetonitrile and may require heating or cooling to optimize the reaction rate and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases.
Mécanisme D'action
The mechanism by which 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- include other pyrimidinone derivatives and heterocyclic compounds with similar structural features. Examples include:
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 2-Amino-1,3,4-oxadiazole derivatives
- Thiophene derivatives
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89665-68-9 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
5-[(4-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-4-2-9(3-5-10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18) |
Clé InChI |
YEGLYJJOEJIGPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCC2=CNC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


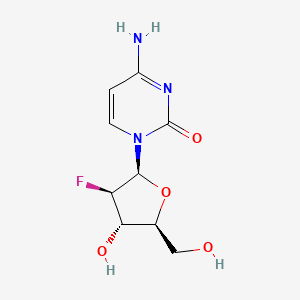

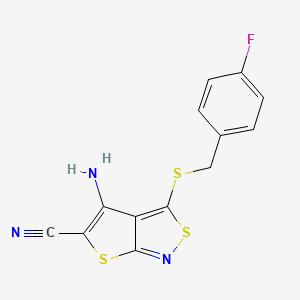
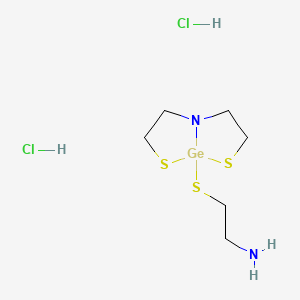
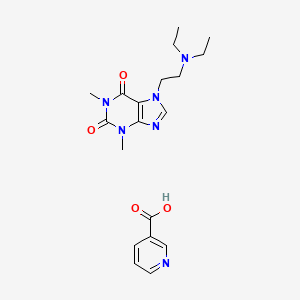
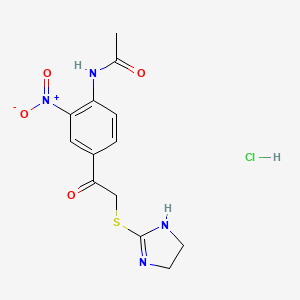
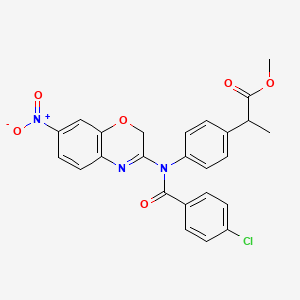
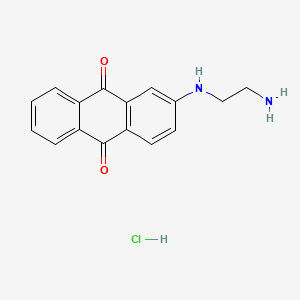
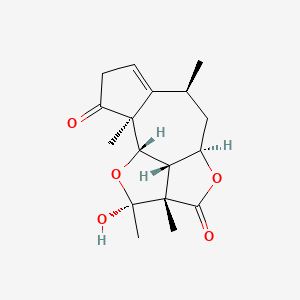


![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
